Synthetic Accessibility: High-Yield, Single-Step Conversion from the Alcohol Precursor
The synthesis of 5-Methyl-1,2,4-oxadiazole-3-carbaldehyde from the corresponding alcohol, (5-methyl-1,2,4-oxadiazol-3-yl)methanol, is achieved in a single step using Dess-Martin periodinane (DMP) with a high isolated yield . This contrasts with the multi-step, lower-yielding syntheses often required for 5-aryl-substituted analogs, making the methyl derivative a more practical and cost-effective aldehyde source for medicinal chemistry campaigns.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | ~75% (from 250 mg alcohol precursor) |
| Comparator Or Baseline | 5-Phenyl-1,2,4-oxadiazole-3-carbaldehyde (synthesis from literature) |
| Quantified Difference | Not directly comparable; the target compound's synthesis is a single-step oxidation, whereas the phenyl analog's synthesis often involves multiple steps or lower overall yields. |
| Conditions | Oxidation of (5-methyl-1,2,4-oxadiazol-3-yl)methanol with Dess-Martin periodinane in dichloromethane at 20°C for 12 h. |
Why This Matters
High synthetic yield and a simple, scalable protocol directly translate to a lower cost per gram and more reliable supply, which are critical factors for procurement in early drug discovery.
